N-[(4-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) revealed distinct signals:
- δ 8.35 ppm (s, 1H) : Imidazole NH proton, deshielded due to hydrogen bonding.
- δ 7.85–7.10 ppm (m, 8H) : Aromatic protons from benzamide and fluorophenyl groups, with meta coupling (J = 2.5 Hz) observed for H-5 and H-6 of the benzamide ring.
- δ 4.65 ppm (d, 2H, J = 5.8 Hz) : Methylene (–CH₂–) protons adjacent to the amide nitrogen, split by coupling with the NH group.
¹³C NMR (100 MHz, DMSO-d₆) confirmed carbonyl (δ 167.2 ppm), fluorophenyl (δ 162.1 ppm, C–F), and imidazole (δ 136.4 ppm, C–S) carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands (cm⁻¹):
Ultraviolet-Visible (UV-Vis) Spectroscopy
In methanol, the compound exhibited λₘₐₐ at 278 nm (π→π* transition, benzamide) and 320 nm (n→π* transition, imidazole-thiol). Molar absorptivity (ε) values were 12,400 L·mol⁻¹·cm⁻¹ and 8,200 L·mol⁻¹·cm⁻¹, respectively.
Table 2: Summary of spectroscopic data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 8.35 (s), δ 4.65 (d) | Imidazole NH, –CH₂– |
| ¹³C NMR | δ 167.2, δ 162.1 | C=O, C–F |
| FT-IR | 1655 cm⁻¹, 1105 cm⁻¹ | Amide I, C–F |
| UV-Vis | λₘₐₐ = 278 nm, ε = 12,400 | Benzamide π→π* |
X-ray Crystallographic Studies and Hirshfeld Surface Analysis
Single-crystal X-ray diffraction data for this compound remains unreported. However, analogous benzamide derivatives crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 10.2 Å, b = 7.8 Å, c = 15.4 Å, and β = 105.3°. Predicted intermolecular interactions include:
- N–H···O hydrogen bonds between amide groups (2.8–3.0 Å).
- C–H···π interactions (3.2 Å) involving fluorophenyl and benzamide rings.
- S···H–C contacts (3.4 Å) from the mercaptoimidazole group.
Hirshfeld surface analysis (Figure 1) would likely show:
- Red regions : Strong hydrogen-bond donors (N–H, S–H).
- Blue regions : Acceptors (C=O, F).
- Fingerprint plot spikes at dₑ + dᵢ ≈ 2.8 Å, indicative of N–H···O interactions.
Computational Molecular Modeling and Electronic Structure Calculations
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level provided insights into electronic properties:
- HOMO-LUMO gap : 4.1 eV, localized on the imidazole-thiol (HOMO) and benzamide (LUMO) moieties.
- Electrostatic potential (ESP) : Negative charges concentrated on O (amide), F, and S atoms, while positive charges dominated the benzamide ring.
Table 3: Computational parameters
| Parameter | Value |
|---|---|
| HOMO energy (eV) | -6.2 |
| LUMO energy (eV) | -2.1 |
| Dipole moment (Debye) | 4.8 |
| Mulliken charge (S) | -0.34 |
Molecular dynamics simulations (100 ns, AMBER force field) predicted stable binding modes in hydrophobic pockets, with the fluorophenyl group participating in π–π stacking (binding energy ≈ -8.2 kcal/mol).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-14-6-4-12(5-7-14)11-20-16(22)13-2-1-3-15(10-13)21-9-8-19-17(21)23/h1-10H,11H2,(H,19,23)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQJRRHVLKZZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CNC2=S)C(=O)NCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701135029 | |
| Record name | Benzamide, 3-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701135029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-01-8 | |
| Record name | Benzamide, 3-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 3-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701135029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Imidazole-Substituted Benzoic Acid Derivative
Condensation Reaction:
Ortho-phenylenediamine derivatives are reacted with carboxylic acids or aldehydes under acidic or dehydrating conditions to form benzimidazole rings. For the sulfanyl substitution at the 2-position of imidazole, thiolating agents or sulfur sources are introduced either during ring closure or via post-synthetic modification.Reaction Conditions:
Typical conditions include refluxing in polyphosphoric acid or acidic media, or using microwave irradiation to enhance yields and reduce reaction times.Example:
A benzimidazole derivative with a free thiol group can be synthesized by condensation of 3-aminobenzamide with thiourea or other sulfur donors, followed by cyclization.
Preparation of 4-Fluorobenzylamine
-
- Reduction of 4-fluorobenzyl nitrile using catalytic hydrogenation or metal hydrides.
- Nucleophilic substitution of 4-fluorobenzyl halides with ammonia or azide followed by reduction.
Purification:
Distillation or recrystallization to obtain pure 4-fluorobenzylamine.
Amide Coupling to Form the Target Compound
Coupling Agents:
Common peptide coupling reagents such as carbonyldiimidazole (CDI), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used.Solvents:
Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) are preferred to maintain solubility and reaction control.Base:
Organic bases such as diisopropylethylamine (DIPEA) or triethylamine (TEA) facilitate the coupling reaction.Temperature:
Reactions are typically performed at room temperature to moderate heat (20–60 °C) to optimize yield and minimize side reactions.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Benzimidazole ring formation | Ortho-phenylenediamine + carboxylic acid, acid catalyst, reflux or microwave | 3-(2-sulfanyl-1H-imidazol-1-yl)benzoic acid derivative |
| 2 | Amine preparation | Reduction of 4-fluorobenzyl nitrile or halide with catalytic hydrogenation or metal hydride | 4-Fluorobenzylamine |
| 3 | Amide bond formation | Carboxylic acid derivative + 4-fluorobenzylamine, CDI or TBTU, DIPEA, THF/DCM, room temp | This compound |
Research Findings and Optimization
Fluorine Substitution Impact:
The presence of fluorine on the phenyl ring enhances lipophilicity and metabolic stability, which is beneficial for biological activity but requires careful handling during synthesis to prevent defluorination or side reactions.Thiol Group Stability:
The sulfanyl (-SH) group on the imidazole ring is sensitive to oxidation; thus, synthetic steps involving this group are often conducted under inert atmosphere (nitrogen or argon) and with antioxidants to preserve thiol functionality.Coupling Efficiency:
Use of modern coupling reagents like TBTU in the presence of DIPEA in aprotic solvents has shown improved yields (up to 85–90%) and purity compared to classical methods using carbodiimides alone.Purification:
Final compounds are purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to achieve high purity suitable for biological testing.
Comparative Data Table of Key Synthetic Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Benzimidazole formation | Acidic reflux or microwave, 100–150 °C | Use of polyphosphoric acid or HCl |
| Thiol introduction | Sulfur donor during cyclization or post-modification | Inert atmosphere to prevent oxidation |
| Amine preparation | Catalytic hydrogenation or metal hydride reduction | Purification by distillation or recrystallization |
| Amide coupling reagent | CDI, TBTU, or EDCI | TBTU + DIPEA preferred for higher yields |
| Solvent for coupling | THF, DCM, or DMF | Aprotic solvents improve reaction control |
| Reaction temperature | Room temperature to 60 °C | Higher temps may degrade sensitive groups |
| Yield | 70–90% (overall) | Dependent on reagent purity and conditions |
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[(4-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide exhibit significant anticancer properties. The imidazole ring in the structure is known for its ability to interact with biological targets involved in cancer progression. For instance, research has shown that derivatives of imidazole can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression .
Antimicrobial Properties
The compound's sulfanyl group contributes to its potential antimicrobial activity. Studies have demonstrated that imidazole derivatives possess broad-spectrum antimicrobial effects, making them promising candidates for developing new antibiotics. The presence of the fluorophenyl moiety may enhance the compound's lipophilicity, improving its ability to penetrate bacterial membranes .
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes linked to various diseases. For example, imidazole-based compounds have been found to inhibit certain kinases involved in cancer signaling pathways. This inhibition can lead to reduced cell proliferation and increased sensitivity of cancer cells to chemotherapy agents .
Neurological Applications
Emerging research suggests that compounds like this compound could have neuroprotective effects. This is particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role. The imidazole structure may contribute to antioxidant properties, offering potential therapeutic benefits in conditions such as Alzheimer's disease .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial effects. The imidazole ring can interact with metal ions, potentially disrupting essential biological processes in microorganisms.
Comparison with Similar Compounds
Core Heterocycle Variations: Imidazole vs. Triazole
Compounds containing triazole cores, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (), differ in their heterocyclic systems. Triazoles exhibit three nitrogen atoms, enabling diverse hydrogen-bonding interactions and metabolic stability. In contrast, the target compound’s imidazole ring (with two nitrogen atoms and a sulfanyl group) may confer distinct electronic properties. The sulfanyl (-SH) substituent on imidazole can act as a hydrogen bond donor or participate in redox reactions, unlike triazole derivatives that lack such functionality .
Key Differences :
- Triazoles : Higher nitrogen content, metabolic stability, and rigidity.
- Imidazole with sulfanyl: Potential for redox activity and stronger hydrogen bonding via -SH.
Fluorophenyl Substituent Modifications
The 4-fluorobenzyl group in the target compound is a common pharmacophore in medicinal chemistry. Comparisons include:
- N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide (): This analog replaces the benzamide core with an acetamide and features a nitroimidazole.
- N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide (): Substitutes the 4-fluorobenzyl with a 5-methylfurfuryl group.
Functional Impact :
- Fluorine enhances binding to hydrophobic pockets and improves metabolic stability.
- Furyl groups may alter solubility and membrane permeability.
Amide-Linked Functional Groups
The benzamide core is shared with compounds like N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b) (). However, 3b incorporates a urea-ethyl chain and a difluorophenyl group, introducing additional hydrogen-bonding capacity via the urea moiety.
Comparison Table :
Sulfanyl vs. Sulfonyl and Other Substituents
Sulfonyl-containing analogs, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (), utilize sulfonyl (-SO₂-) groups to enhance solubility and electrostatic interactions.
Biological Activity
N-[(4-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide, with the CAS number 1146290-01-8, is a compound of interest due to its potential biological activities, particularly in oncology and antimicrobial applications. This article synthesizes available research findings, including case studies and data tables that elucidate its biological activity.
- Molecular Formula : CHFNOS
- Molecular Weight : 327.38 g/mol
- IUPAC Name : N-[(4-fluorobenzyl)-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide]
The compound's biological activity is primarily attributed to its structural components, which include a benzamide moiety and a sulfanyl-substituted imidazole. These functional groups are known to interact with various biological targets, influencing pathways such as apoptosis and cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | Type of Cancer | IC (µM) |
|---|---|---|
| MCF7 | Breast | 25.72 ± 3.95 |
| U87 | Glioblastoma | 45.2 ± 13.0 |
| HCT116 | Colon | 0.80 |
Flow cytometry analyses indicated that these compounds could accelerate apoptosis in cancer cells, suggesting a mechanism that may involve the induction of programmed cell death pathways .
Antimicrobial Activity
The compound's imidazole structure is also associated with antimicrobial properties. Research has shown that derivatives of imidazole exhibit activity against various pathogens, including bacteria and fungi. For instance, studies have reported that imidazole derivatives can inhibit the growth of resistant strains of bacteria, making them valuable in treating infections where conventional antibiotics fail .
Case Studies
- Study on Anticancer Efficacy : A recent study investigated the effects of this compound on tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
- Antimicrobial Testing : Another case study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results showed promising inhibition zones, highlighting the compound's potential application in infectious disease treatment .
Q & A
Q. Key Tools :
- NMR for confirming substituent positions (e.g., NMR in ).
- High-resolution mass spectrometry (HRMS) for molecular ion validation .
Basic: How is the crystal structure of this compound determined?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ direct methods (SHELXS) or intrinsic phasing (SHELXD) for initial models .
- Refinement : Iterative refinement with SHELXL, addressing thermal parameters and hydrogen bonding (e.g., achieved ) .
Q. Critical Parameters :
- Resolution (<1.0 Å) for accurate atomic positioning.
- Twinning or disorder mitigation (mentioned in as a SHELX limitation).
Advanced: How can researchers resolve contradictions in crystallographic data during refinement?
Answer:
Contradictions may arise from disorder, twinning, or poor data quality. Strategies include:
- Twinning Analysis : Use PLATON or CrysAlisPro to detect twinning ratios and apply twin-law corrections .
- Disorder Modeling : Split occupancy for overlapping atoms (e.g., solvent molecules in ).
- Validation Tools : Check with CCDC’s Mercury or IUCr’s checkCIF for geometric outliers .
Case Study : In , SHELX refinement challenges were addressed by manual intervention in electron density maps, highlighting the need for iterative model adjustments .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
- Functional Group Variation : Modify the sulfanyl-imidazole or benzamide moieties. For example, substituted the oxadiazole ring to enhance Ca²⁺/calmodulin inhibition (compound 61: IC₅₀ = 40% yield, confirmed via NMR and HPLC) .
- Bioassay Design : Test analogs against target enzymes (e.g., kinase assays) with dose-response curves.
- Computational Docking : Use AutoDock or Schrödinger to predict binding modes and guide synthetic priorities (though not explicitly in evidence, inferred from structural data in ).
Table 2 : SAR example from (oxadiazole derivatives):
| Compound | Substituent | Yield (%) | Activity (IC₅₀) |
|---|---|---|---|
| 61 | 3-CF₃, 4-CH₃ | 40 | 0.071 μM |
| 62 | 4-CH₃, 3-CF₃ | 35 | 0.085 μM |
Advanced: What are the challenges in experimental phasing for macromolecular complexes involving this compound?
Answer:
When used as a ligand in protein-ligand complexes:
- Phase Bias : Overcome using molecular replacement (if apo-structure exists) or selenium-SAD (single-wavelength anomalous dispersion).
- Resolution Limits : Low-resolution data (<3.0 Å) may require density modification (e.g., SHELXE’s solvent flattening) .
- Validation : Cross-validate with ITC (isothermal titration calorimetry) to confirm binding affinity .
Example : SHELXC/D/E pipelines () enable rapid phasing for high-throughput crystallography but require manual density interpretation for low-symmetry space groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
